molecular formula C18H21NO4 B1264741 Manthine

Manthine

Cat. No.: B1264741
M. Wt: 315.4 g/mol
InChI Key: RCRQUNONAXMKLF-VGWMRTNUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Manthine is a natural product found in Haemanthus amarylloides with data available.

Scientific Research Applications

Electrification and Decarbonization of the Chemical Industry

In the context of the chemical industry, "Manthine" appears to be associated with the research conducted in the Manthiram Lab at MIT, led by Karthish Manthiram. The lab focuses on developing sustainable technologies for molecular transformations, leveraging electrochemistry to address environmental challenges such as the conversion of carbon dioxide into useful molecules like methanol and the production of ammonia fertilizers through catalytic technologies. These advancements are aimed at reducing emissions and promoting sustainable practices in the chemical industry, highlighting the potential applications of "this compound" or related research in environmental sustainability and electrochemical processes (Schiffer & Manthiram, 2017).

Advanced Materials and Nanotechnology

The term "this compound" might also be indirectly related to the advancements in nanomaterials and nanotechnology, as demonstrated by the recent research on ultrathin two-dimensional nanomaterials. These materials exhibit unique physical, chemical, and electronic properties, making them suitable for various applications including electronics, electrocatalysis, and energy storage devices. The research underscores the potential of nanomaterials in enhancing the performance and efficiency of technological devices, thereby contributing to the broader field of scientific research and innovation (Tan et al., 2017).

Biomedical Applications

Exploration into the biomedical applications of materials, specifically the use of 2D MXenes, reveals significant potential in disease theranostics, biosensing, and antimicrobial treatments. The unique properties of these ultrathin nanosheets, such as metallic conductivity and hydrophilicity, position them as promising materials for advancing biomedical technologies and therapies. This area of research highlights the intersection between materials science and medicine, offering new avenues for diagnosing and treating various health conditions (Lin, Chen, & Shi, 2018).

Synthesis of Amaryllidaceae Alkaloids

The synthesis of Montanine-type Amaryllidaceae alkaloids, including (-)-manthine, represents a significant achievement in organic chemistry. This research provides a method for creating complex molecular structures from simpler substances, showcasing the intricate processes involved in chemical synthesis. Such advancements contribute to the development of new pharmaceuticals and deepen our understanding of chemical reactions and molecular architecture (Hong et al., 2008).

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

(1S,13S,15S,16S)-15,16-dimethoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraene

InChI

InChI=1S/C18H21NO4/c1-20-15-5-12-13-8-19(14(12)6-16(15)21-2)7-10-3-17-18(4-11(10)13)23-9-22-17/h3-5,13-16H,6-9H2,1-2H3/t13-,14-,15-,16-/m0/s1

InChI Key

RCRQUNONAXMKLF-VGWMRTNUSA-N

Isomeric SMILES

CO[C@H]1C[C@H]2C(=C[C@@H]1OC)[C@H]3CN2CC4=CC5=C(C=C34)OCO5

Canonical SMILES

COC1CC2C(=CC1OC)C3CN2CC4=CC5=C(C=C34)OCO5

Synonyms

manthine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Manthine
Reactant of Route 2
Manthine
Reactant of Route 3
Manthine
Reactant of Route 4
Manthine
Reactant of Route 5
Manthine
Reactant of Route 6
Reactant of Route 6
Manthine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.